molecular formula C20H15FN6O3S B6495323 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 863460-14-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B6495323
CAS No.: 863460-14-4
M. Wt: 438.4 g/mol
InChI Key: JUTRDWVCMRWXSQ-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide features a 2,3-dihydro-1,4-benzodioxin moiety linked via a sulfanyl-acetamide bridge to a triazolo[4,5-d]pyrimidine core substituted with a 4-fluorophenyl group.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O3S/c21-12-1-4-14(5-2-12)27-19-18(25-26-27)20(23-11-22-19)31-10-17(28)24-13-3-6-15-16(9-13)30-8-7-29-15/h1-6,9,11H,7-8,10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTRDWVCMRWXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with hydrolases, which are enzymes that catalyze the hydrolysis of chemical bonds. The nature of these interactions involves binding to the active sites of the enzymes, leading to either inhibition or activation of their catalytic functions. These interactions can significantly influence various metabolic pathways and cellular processes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, the compound can impact gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can activate or inhibit signaling pathways by interacting with receptors or other signaling proteins, leading to downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways and enhancement of cellular functions. At higher doses, the compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the metabolism of carbohydrates, lipids, and amino acids by modulating the activity of key enzymes in these pathways. Additionally, it can affect the levels of specific metabolites, leading to changes in cellular energy production and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of the compound can influence its activity and effectiveness, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its effects on cellular processes. The subcellular localization of the compound can influence its activity and function, as well as its interactions with other biomolecules.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Heterocyclic Core Substituents Linkage Type Bioactivity Reference
Target Compound Triazolo[4,5-d]pyrimidine 4-fluorophenyl Sulfanyl acetamide Not reported -
Flumetsulam Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl Sulfonamide Herbicidal
ECHEMI Compound () Thieno[3,2-d]pyrimidinone 2-methoxyphenyl Sulfanyl acetamide Not reported
7l (Antimicrobial Derivative) Benzodioxin + sulfonamide 3,5-dimethylphenyl Sulfonamide Antimicrobial

Table 2: Key Substituent Effects on Activity

Substituent Position Functional Group Observed Impact Example Compound
Aromatic ring 4-Fluorophenyl Enhanced metabolic stability, lipophilicity Target Compound
Aromatic ring 2-Methoxyphenyl Increased electron density, reduced potency ECHEMI Compound
Linker Sulfonamide Strong antimicrobial activity Compound 7l

Research Findings and Trends

  • Heterocyclic Core : Triazolo[4,5-d]pyrimidine systems are less common in agrochemicals than triazolo[1,5-a]pyrimidines but may offer selectivity for eukaryotic targets due to steric and electronic differences .
  • Linker Optimization : Sulfanyl acetamide bridges balance polarity and flexibility, contrasting with sulfonamides’ rigidity and higher acidity .

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